molecular formula C17H19NO2 B341523 2-(2,6-dimethylphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

2-(2,6-dimethylphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Cat. No.: B341523
M. Wt: 269.34 g/mol
InChI Key: RSZAPKZAQHTLQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,6-dimethylphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a compound with a complex structure that includes a hexahydro-1H-4,7-methanoisoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dimethylphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione typically involves the epoxidation of 2-ethyl/phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione, followed by the opening of the epoxide with nucleophiles . The hydroxyl analogues can be obtained from cis-hydroxylation of the tetrahydro-1H-isoindole-1,3-(2H)-dione .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-dimethylphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce hydroxyl groups.

    Reduction: Reduction reactions can be used to modify the functional groups on the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring.

Common Reagents and Conditions

Common reagents used in these reactions include sodium azide for the opening of epoxides, and oxidizing agents for introducing hydroxyl groups .

Major Products

The major products formed from these reactions include amino and triazole derivatives, as well as hydroxyl analogues .

Scientific Research Applications

2-(2,6-dimethylphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,6-dimethylphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione involves its interaction with various molecular targets. The compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,6-dimethylphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is unique due to its specific substitution pattern on the phenyl ring and its potential for diverse chemical modifications. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

4-(2,6-dimethylphenyl)-4-azatricyclo[5.2.1.02,6]decane-3,5-dione

InChI

InChI=1S/C17H19NO2/c1-9-4-3-5-10(2)15(9)18-16(19)13-11-6-7-12(8-11)14(13)17(18)20/h3-5,11-14H,6-8H2,1-2H3

InChI Key

RSZAPKZAQHTLQC-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)N2C(=O)C3C4CCC(C4)C3C2=O

Canonical SMILES

CC1=C(C(=CC=C1)C)N2C(=O)C3C4CCC(C4)C3C2=O

Origin of Product

United States

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